- Process for preparation of substituted phenylpropenylpyridine derivative and medical use thereof, World Intellectual Property Organization, , ,
Cas no 944899-01-8 (3-Iodo-1H-indazole-5-carbaldehyde)
944899-01-8 structure
Product Name:3-Iodo-1H-indazole-5-carbaldehyde
Número CAS:944899-01-8
MF:C8H5IN2O
Megavatios:272.042573690414
MDL:MFCD10696809
CID:844640
PubChem ID:45790259
Update Time:2024-10-25
3-Iodo-1H-indazole-5-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 3-Iodo-1H-indazole-5-carbaldehyde
- 3-iodo-1H-Indazole-5-carboxaldehyde
- 3-iodo-2H-indazole-5-carbaldehyde
- 3-Iodo-1H-indazole-5-carboxaldehyde (ACI)
- CS-0051326
- AS-50711
- J-512670
- P10936
- AKOS016009857
- DTXSID10672252
- 944899-01-8
- 3-iodo-1H-indazol-5-carbaldehyde
- SCHEMBL1076847
- STUWJSRMOZCBIX-UHFFFAOYSA-N
- DB-079917
- 3-iodo-5-formylindazole
- MFCD10696809
- PB28137
-
- MDL: MFCD10696809
- Renchi: 1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
- Clave inchi: STUWJSRMOZCBIX-UHFFFAOYSA-N
- Sonrisas: O=CC1C=C2C(NN=C2I)=CC=1
Atributos calculados
- Calidad precisa: 271.94466g/mol
- Masa isotópica única: 271.94466g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 188
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.7
- Superficie del Polo topológico: 45.8Ų
3-Iodo-1H-indazole-5-carbaldehyde PrecioMás >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A269001083-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$265.96 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I178414-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 1g |
¥2927.90 | 2023-09-02 | |
| Chemenu | CM126505-1g |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$282 | 2021-08-05 | |
| Apollo Scientific | OR321425-1g |
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944899-01-8 | 95% | 1g |
£381.00 | 2025-02-20 | |
| Apollo Scientific | OR321425-5g |
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| Chemenu | CM126505-250mg |
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944899-01-8 | 95% | 250mg |
$199 | 2024-07-19 | |
| Chemenu | CM126505-1g |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$503 | 2024-07-19 | |
| eNovation Chemicals LLC | D587063-1G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 1g |
$365 | 2024-07-21 | |
| eNovation Chemicals LLC | D587063-5G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 5g |
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| eNovation Chemicals LLC | D587063-10G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 10g |
$1885 | 2024-07-21 |
3-Iodo-1H-indazole-5-carbaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Iodine Solvents: Dimethylformamide ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referencia
- Preparation of dihydropyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- Substituted aminothiazolone indazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referencia
- Indazolyl-substituted dihydroisoxazolopyridines as c-Met tyrosine kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Indazolyl-substituted dihydroisoxa-zolopyridines and methods of use thereof, United States, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referencia
- 4-Indazolyl-1,4-dihydropyridine derivatives as c-Met protein tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
Referencia
- Preparation of indazolyl, benzimidazolyl, benzotriazolyl substituted indolin-2-one derivatives as kinase inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
Referencia
- Preparation of 3-indazolylbenzenesulfonamides as kinase inhibitors useful in treating cancer, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 30 min, cooled; 6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referencia
- Substituted thiazolidinedione indazoles, indoles and benzotriazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Substituted 4-(indazolyl)-1,4-dihydropyridines and methods of use thereof, United States, , ,
3-Iodo-1H-indazole-5-carbaldehyde Raw materials
3-Iodo-1H-indazole-5-carbaldehyde Preparation Products
3-Iodo-1H-indazole-5-carbaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Número de pedido:A1095158
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:14
Precio ($):230.0
Correo electrónico:sales@amadischem.com
3-Iodo-1H-indazole-5-carbaldehyde Literatura relevante
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Pureza:99%
Cantidad:1g
Precio ($):230.0